molecular formula C14H14N4O2 B5521485 1-methyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-benzimidazole

1-methyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-benzimidazole

Cat. No.: B5521485
M. Wt: 270.29 g/mol
InChI Key: BVAWHMGBUUBDGA-UHFFFAOYSA-N
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Description

1-methyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-benzimidazole is a useful research compound. Its molecular formula is C14H14N4O2 and its molecular weight is 270.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 270.11167570 g/mol and the complexity rating of the compound is 356. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Angiotensin II Receptor Antagonistic Activities

Benzimidazole derivatives, including structures related to 1-methyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-benzimidazole, have been investigated for their potential in inhibiting angiotensin II (AII) receptor, a key target in hypertension management. Studies demonstrate that certain benzimidazole-7-carboxylic acids bearing oxadiazole rings exhibit significant in vitro and in vivo AII receptor antagonistic activities. These compounds, including those bearing the 5-oxo-1,2,4-oxadiazole ring, have shown to possess high affinity for the AT1 receptor and effectively inhibit the AII-induced pressor response. Their increased lipophilicity might contribute to improved bioavailability, suggesting their potential as nonpeptide AII receptor antagonists (Kohara et al., 1996).

Antibacterial Activity

Benzimidazole derivatives containing 1,3,4-oxadiazole or 1,2,4-triazole heterocycles have been synthesized and evaluated for their antibacterial activity. The structural elucidation based on spectral data suggests these compounds' potential against various microbial pathogens. Their antimicrobial efficacy was tested against bacteria, mold, and yeast, highlighting the versatility of benzimidazole derivatives in combating microbial infections (Tien et al., 2016).

Anticancer Screening and SAR Studies

A novel series of benzimidazole derivatives bearing 1,3,4-oxadiazole moieties have been synthesized and subjected to in vitro anticancer screening. These compounds, designed from cyclization reactions involving 2-methyl-1H-benzimidazole, were tested against various human cancer cell lines, including hepatocellular carcinoma, breast adenocarcinoma, and cervical carcinoma cells. The synthesis approach and structure-activity relationship (SAR) studies provide insights into the potential therapeutic applications of these compounds in cancer treatment (Varshney et al., 2015).

Synthesis and Characterization for Cyclooxygenase (COX-2) Inhibition

Research has led to the design and synthesis of benzimidazole analogs endowed with oxadiazole, aimed at developing selective cyclooxygenase-2 (COX-2) inhibitors. These compounds exhibit significant anti-inflammatory activity, with potential applications in the treatment of inflammation-related disorders. Their synthesis, structural characterization, and biological evaluations underscore the importance of the benzimidazole and oxadiazole combination in medicinal chemistry (Rathore et al., 2014).

Antimicrobial and Molluscicidal Activities

Further explorations into benzimidazole derivatives have revealed their antimicrobial and molluscicidal activities. Compounds synthesized from benzimidazole carrying different heterocycles were evaluated for their efficacy against pathogenic strains and pests. These studies contribute to the understanding of benzimidazole derivatives' potential in developing new antimicrobial agents and pest control measures (Nofal et al., 2002).

Properties

IUPAC Name

5-(1-methylbenzimidazol-5-yl)-3-(oxolan-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-18-8-15-11-6-9(2-3-12(11)18)14-16-13(17-20-14)10-4-5-19-7-10/h2-3,6,8,10H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAWHMGBUUBDGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)C3=NC(=NO3)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.